N-(4-bromo-2-fluorophenyl)nonanamide
Description
N-(4-Bromo-2-fluorophenyl)nonanamide is a synthetic amide derivative characterized by a nonanoyl chain (C9) linked to a 4-bromo-2-fluorophenyl substituent. The bromo and fluoro substituents likely enhance metabolic stability and binding affinity in biological systems, as seen in structurally related TRPV1 modulators .
Properties
Molecular Formula |
C15H21BrFNO |
|---|---|
Molecular Weight |
330.24 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)nonanamide |
InChI |
InChI=1S/C15H21BrFNO/c1-2-3-4-5-6-7-8-15(19)18-14-10-9-12(16)11-13(14)17/h9-11H,2-8H2,1H3,(H,18,19) |
InChI Key |
INCNPMXGOBUKKE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)F |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(4-bromo-2-fluorophenyl)nonanamide with structurally similar nonanamide derivatives:
Key Observations :
- Halogen vs.
- Biological Activity: While this compound’s activity is unreported, substituent position significantly impacts potency. For example, N-(3-methoxybenzyl)nonanamide (IC₅₀ = 45 µM) is more potent than N-benzylnonanamide (IC₅₀ = 89 µM) in TRPV1 modulation, suggesting meta-substitution favors receptor interaction . Dihydrocapsaicin, with a 4-hydroxy-3-methoxybenzyl group, shows nanomolar efficacy (EC₅₀ = 0.49 µM), highlighting the critical role of polar groups in TRPV1 activation .
Toxicity and Protective Effects
- Toxicity Profile: N-Benzylnonanamide attenuates TRPV1-mediated cell death at 50–100 µM, whereas N-(3-methoxybenzyl)nonanamide shows partial protection. Other analogs, including those with trifluoromethyl groups, exhibit additive toxicity .
- Metabolic Stability: Halogenated derivatives like this compound may resist oxidative metabolism better than hydroxylated analogs (e.g., N-(4-hydroxyphenyl)nonanamide), which are prone to glucuronidation .
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